molecular formula C10H10BrN B11882563 Naphthalen-2-amine hydrobromide CAS No. 148819-80-1

Naphthalen-2-amine hydrobromide

Cat. No.: B11882563
CAS No.: 148819-80-1
M. Wt: 224.10 g/mol
InChI Key: RIWJTTOJHYQBRN-UHFFFAOYSA-N
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Description

Naphthalen-2-amine hydrobromide is the salt form of 2-naphthylamine (also known as 2-aminonaphthalene), a polycyclic aromatic amine. The formation of the hydrobromide salt typically enhances the compound's stability and solubility characteristics compared to the free base, making it more suitable for handling in various research applications. The parent compound, 2-naphthylamine, is a known human carcinogen and its commercial production and use have been prohibited in many regions; consequently, the hydrobromide salt is made available exclusively for controlled laboratory research purposes . In a research context, this compound serves as a valuable building block and intermediate in synthetic organic chemistry. It can be used to study the formation of more complex molecules, particularly azo dyes and other naphthalene derivatives . Researchers also utilize 2-naphthylamine and its derivatives as a model compound in carcinogenicity and metabolic studies. Its mechanism of action in biological systems is well-documented: it is activated in the liver via metabolic processes and then transported to the bladder, where enzymatic activity reactivates it, leading to its well-established carcinogenic effects, primarily in the urinary bladder . Please be advised that this product is intended for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Due to its hazardous nature, researchers must handle this material with appropriate personal protective equipment (PPE) and adhere to all relevant safety regulations. Specific physical and chemical property data for the hydrobromide salt is limited in the public domain, and researchers are encouraged to consult the material safety data sheet (MSDS) for detailed handling and safety information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

148819-80-1

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

naphthalen-2-amine;hydrobromide

InChI

InChI=1S/C10H9N.BrH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,11H2;1H

InChI Key

RIWJTTOJHYQBRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N.Br

Origin of Product

United States

Significance in Organic Synthesis and Chemical Sciences

Naphthalen-2-amine and its derivatives are fundamental precursors in the synthesis of a wide array of complex organic molecules. The hydrobromide salt, in particular, offers specific advantages in handling and reactivity. The amino group on the naphthalene (B1677914) scaffold can form a diazonium salt, which can then be converted into a variety of other functional groups, making it a versatile intermediate in the production of dyes and other organic compounds. chemicalbook.com The naphthalene structure itself is a key component in many biologically active compounds with applications ranging from antimicrobial to anti-inflammatory agents. ekb.egijpsjournal.comresearchgate.net

The hydrobromide salt of naphthalen-2-amine provides a stable, crystalline solid that is often easier to handle and purify compared to the free base, which can be susceptible to oxidation and discoloration upon exposure to air. nih.gov This stability is crucial for precise stoichiometric control in sensitive chemical reactions.

Table 1: Physicochemical Properties of Naphthalen-2-amine and its Hydrobromide Salt

PropertyNaphthalen-2-amineNaphthalen-2-amine Hydrobromide
CAS Number 91-59-8 chemspider.com148819-80-1
Molecular Formula C₁₀H₉N chemspider.comC₁₀H₁₀BrN
Molecular Weight 143.19 g/mol chemicalbook.com224.10 g/mol
Appearance White to reddish crystalline solid nih.govData not readily available
Solubility Slightly soluble in hot water; soluble in ethanol (B145695) and ether Data not readily available

Historical Context of Naphthalene Based Amine Research

The study of naphthalene (B1677914) and its derivatives dates back to the early 19th century. Naphthalene was first isolated from coal tar, and its chemical formula was determined by Michael Faraday in 1826. ekb.egijpsjournal.com The development of synthetic methods to introduce functional groups onto the naphthalene ring, such as the amino group, was a significant advancement in organic chemistry.

Initially, 2-naphthylamine (B18577) was widely used in the manufacturing of azo dyes and as a rubber antioxidant. nih.govwikipedia.org However, due to health concerns, its use has been significantly restricted. nih.gov This has spurred research into the development of safer derivatives and alternative synthetic routes that avoid the direct use of the free amine. The Bucherer reaction, which involves heating 2-naphthol (B1666908) with an ammonium (B1175870) salt, is a key historical method for preparing 2-naphthylamine. wikipedia.org

Current Research Directions for Halide Salts of Naphthalenamines

Strategies for the Preparation of Naphthalen-2-amine and its Salts

The preparation of naphthalen-2-amine can be approached through various synthetic routes, often starting from readily available naphthalene (B1677914) precursors. These methods can be broadly categorized as indirect syntheses from naphthalene derivatives, followed by the formation and purification of their salts.

Indirect Synthesis Routes from Naphthalene Derivatives

Indirect methods are often favored to avoid the direct use of hazardous reagents and to achieve high purity of the final product. These routes typically involve the transformation of a functional group on the naphthalene ring into an amino group through multi-step sequences.

A notable indirect pathway to naphthalen-2-amine involves the Beckmann rearrangement of an oxime derived from a naphthalene-based ketone. This process typically begins with the conversion of 2-acetonaphthone to its corresponding oxime, followed by rearrangement to an amide, and subsequent hydrolysis to yield the desired amine.

The first step is the formation of 2-acetonaphthone oxime. This is achieved by reacting 2-acetonaphthone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate, in an alcohol-water solvent system. The reaction proceeds at a moderately elevated temperature, for instance, 50°C, and gives a high yield of the oxime. rsc.org

The core of this synthetic route is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide. rsc.orgorganic-chemistry.org In this case, 2-acetonaphthone oxime undergoes rearrangement in the presence of a strong acid, such as polyphosphoric acid, to form N-(naphthalen-2-yl)acetamide. rsc.org The mechanism involves the protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. Subsequent attack by water and tautomerization yields the stable amide. nih.govnih.gov

The final step is the deacetylation of N-(naphthalen-2-yl)acetamide to produce naphthalen-2-amine. This hydrolysis is typically carried out under acidic conditions, for example, by refluxing in a mixture of ethanol (B145695) and concentrated hydrochloric acid. rsc.org Neutralization of the reaction mixture with a base, such as sodium hydroxide, precipitates the naphthalen-2-amine, which can then be collected and purified. rsc.org

Reactant/IntermediateReagents and ConditionsProduct
2-AcetonaphthoneHydroxylamine hydrochloride, Sodium acetate, Ethanol/Water, 50°C2-Acetonaphthone oxime
2-Acetonaphthone oximePolyphosphoric acidN-(naphthalen-2-yl)acetamide
N-(naphthalen-2-yl)acetamideHydrochloric acid, Ethanol, Reflux; then NaOHNaphthalen-2-amine

The Bucherer reaction is a classic and versatile method for the synthesis of naphthylamines from naphthols. libretexts.org Discovered by the French chemist Robert Lepetit in 1898 and further developed by the German chemist Hans Theodor Bucherer, this reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and a bisulfite. libretexts.org

The reaction is particularly effective for the synthesis of naphthalen-2-amine from 2-naphthol (B1666908). The process involves heating 2-naphthol with an aqueous solution of ammonia and sodium bisulfite in a sealed vessel. libretexts.orgprinceton.edu The mechanism of the Bucherer reaction is understood to proceed through a series of equilibrium steps. Initially, a proton adds to a carbon atom of the naphthol with high electron density. libretexts.org This is followed by the addition of a bisulfite anion to form a tetralone sulfonic acid derivative. libretexts.org Subsequent nucleophilic addition of ammonia, followed by dehydration, leads to the formation of an enamine. libretexts.org Finally, the elimination of sodium bisulfite from the enamine yields the naphthalen-2-amine. libretexts.org The reversible nature of this reaction allows for the conversion of naphthylamines back to naphthols under appropriate conditions. google.com

The Bucherer reaction is widely used in the industrial synthesis of dye precursors and other naphthalene derivatives. libretexts.org

Starting MaterialReagentsProduct
2-NaphtholAmmonia, Sodium bisulfite, Water, HeatNaphthalen-2-amine

Salt Formation and Purification Techniques

For many applications, it is necessary to convert the synthesized naphthalen-2-amine into a more stable and handleable salt form, such as the hydrobromide. The formation of this compound is achieved by reacting the free base with hydrobromic acid.

The purification of aryl amine hydrohalide salts can be challenging due to their potential for decomposition or oxidation. researchgate.net A common and effective method for purification is recrystallization. The choice of solvent is crucial and depends on the solubility characteristics of the specific salt. For amine hydrohalides that are insoluble in many common organic solvents, a mixture of solvents or the use of acidic solvents can be effective. googleapis.com For instance, recrystallization from a protic solvent or a mixture containing a protic solvent is often employed. wikipedia.org In some cases, the crude amine salt can be dissolved in a suitable solvent, and the pure salt is then precipitated by the addition of a second solvent in which it is less soluble. researchgate.net

Another technique involves the vaporization or sublimation of the amine hydrohalide in the presence of the corresponding hydrogen halide gas to prevent decomposition. researchgate.net This method can yield a very pure product.

Functionalization and Derivatization Approaches

The naphthalen-2-amine core can be further functionalized to create a wide array of derivatives with tailored properties. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium-Catalyzed Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. researchgate.net This reaction allows for the coupling of amines with aryl halides or triflates, providing a versatile method for the synthesis of a wide range of arylamines. nih.gov

In the context of derivatizing naphthalen-2-amine, the Buchwald-Hartwig reaction can be envisioned for the N-arylation of the primary amine. This would involve reacting naphthalen-2-amine with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. researchgate.net

This methodology allows for the introduction of various aryl and heteroaryl groups onto the nitrogen atom of naphthalen-2-amine, leading to a diverse library of N-aryl-naphthalen-2-amine congeners.

ReactantsCatalyst SystemProduct
Naphthalen-2-amine, Aryl halidePalladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, K₃PO₄)N-Aryl-naphthalen-2-amine

Formation of Schiff Bases from Naphthalenamines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. chemistrysteps.commasterorganicchemistry.com The reaction of naphthalen-2-amine and its congeners with various aldehydes and ketones provides a straightforward route to a diverse range of Schiff bases. nih.govresearchgate.netresearchgate.net This reaction is generally acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.comlumenlearning.compressbooks.pub The pH of the reaction medium is a critical parameter, with an optimal pH of around 4.5 to 5, to ensure sufficient protonation of the carbonyl group to activate it for nucleophilic attack without excessively protonating the amine reactant, which would render it non-nucleophilic. lumenlearning.comyoutube.com

The general synthesis involves dissolving the naphthalenamine and the corresponding aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid, and heating the mixture. nih.govresearchgate.net The products can often be isolated by simple filtration and recrystallization. For instance, a series of 2-benzylideneaminonaphthothiazoles were synthesized by reacting naphtha[1,2-d]thiazol-2-amine with various substituted aromatic aldehydes in glacial acetic acid. nih.gov

The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the naphthalenamine framework, thereby modulating its electronic and steric properties. These naphthalenic Schiff bases are not only valuable synthetic intermediates but also exhibit a range of biological activities.

Synthesis of Heterocyclic Systems Incorporating Naphthalene Moieties

The naphthalenamine scaffold serves as a valuable precursor for the synthesis of a wide variety of heterocyclic systems. These reactions often leverage the nucleophilicity of the amino group and the reactivity of the naphthalene ring to construct new ring systems. These hybrid molecules, combining the naphthalene core with various heterocyclic motifs, have shown significant potential in medicinal chemistry and materials science. rsc.orgnih.gov

Several strategies have been employed for the synthesis of naphthalene-based heterocycles:

Tandem Reactions: Novel naphthalene hybrids featuring nicotinonitrile, pyran, pyranopyrazole, pyrazole, pyrazolopyridine, and azepine scaffolds have been synthesized through tandem reactions of 3-formyl-4H-benzo[h]chromen-4-one with different nucleophilic reagents. rsc.orgnih.gov

Classical Ring Closure: This approach involves the transformation of a side chain attached to the naphthalene ring into a heterocyclic ring. For example, an acetyl group on a naphthalene derivative can be converted into a 1,3-diketo side-chain, which can then be cyclized with appropriate synthons to form five- or six-membered heterocyclic rings. mdpi.comresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as transition metal-catalyzed C-C bond-forming reactions, allow for the direct introduction of a heteroaryl group onto the naphthalene ring. mdpi.comresearchgate.net

Nitrogen-to-Carbon Transmutation: An innovative approach involves the conversion of isoquinolines to substituted naphthalenes. This method utilizes the nitrogen atom in the isoquinoline (B145761) as a handle for functionalization before it is replaced by a carbon atom, providing access to a wide range of substituted naphthalenes. nih.gov

These synthetic strategies have enabled the creation of a diverse library of naphthalene-containing heterocyclic compounds with promising biological activities, including antitumor, anti-inflammatory, and antituberculosis properties. rsc.orgnih.gov

Generation of Push-Pull Chromophores and Related Naphthalene-Based Dyes

Naphthalene derivatives bearing both electron-donating and electron-accepting groups are known as push-pull chromophores and are of significant interest for their applications in optoelectronics and as fluorescent probes. mdpi.comresearchgate.netnih.gov The naphthalen-2-amine moiety often serves as the electron-donating component in these systems.

The synthesis of these dyes typically involves the introduction of an electron-withdrawing group onto the naphthalene ring, often at a position that allows for effective conjugation with the amino group. A common strategy is the Knoevenagel condensation of a naphthalene derivative containing an active methylene (B1212753) group with an aldehyde. nih.gov For example, push-pull chromophores have been synthesized using 1H-cyclopenta[b]naphthalene-1,3(2H)-dione as the electron-withdrawing group. nih.govresearchgate.net

The photophysical properties of these dyes, such as their absorption and emission wavelengths, can be fine-tuned by modifying the nature of the electron-donating and electron-accepting groups, as well as the π-conjugated system that connects them. mdpi.comresearchgate.netnih.gov For instance, the replacement of a dicyanovinyl acceptor with a heteroaromatic ring can lead to new analogs with altered optical and binding properties. mdpi.comresearchgate.netnih.gov

Naphthalene-based azo dyes represent another important class of chromophores. These are typically synthesized via classical azo coupling reactions, where a diazonium salt is reacted with an activated aromatic compound like 2-naphthol. icrc.ac.irwpmucdn.com The color of the resulting dye can be varied by changing the coupling agent. wpmucdn.com

Design and Synthesis of Marfey-Type Derivatization Reagents

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), is a well-known chiral derivatizing agent used for the stereochemical analysis of amino acids and other primary amines. nih.govthermofisher.comlookchem.com The principle behind its use is the formation of diastereomeric derivatives that can be separated by chromatography, typically reversed-phase HPLC. acs.orgfishersci.com

In recent years, there has been growing interest in the design and synthesis of new Marfey-type reagents with improved properties. This often involves replacing the L-alaninamide portion of the molecule with other chiral auxiliaries. The synthesis of these analogs generally involves the nucleophilic displacement of a fluorine atom in 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) with a chiral amine or amino acid. nih.govresearchgate.net

For example, new chiral derivatizing agents have been synthesized using D-amino acids as the chiral auxiliary for the first time. nih.gov Other variants have incorporated L-tryptophanamide and (S)-1-(6'-methoxynaphth-2'-yl)-1-ethylamine as the chiral components. acs.orgescholarship.org These novel reagents have been shown to offer complementary advantages over the original Marfey's reagent, such as improved separation of diastereomers. acs.orgnih.govescholarship.org The performance of these reagents can be influenced by factors such as the choice of the chiral auxiliary and the mobile phase conditions during chromatographic separation. escholarship.org

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of naphthalenamine derivatives to minimize environmental impact and improve efficiency. This includes the development of one-pot and multicomponent reactions, as well as the design of more efficient and recyclable catalysts.

One-Pot and Multicomponent Reaction Systems

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of sustainability by reducing the number of synthetic steps, minimizing waste generation, and saving time and energy. In the context of naphthalenamine synthesis, MCRs have been utilized to create complex molecules in a single step from simple starting materials.

A notable example is the one-pot, three-component condensation of an aldehyde, 2-naphthylamine (B18577), and acetamide (B32628) to produce 1-amidoalkyl-2-naphthylamines. researchgate.net This reaction can be efficiently catalyzed by silica (B1680970) chloride under sonic conditions in an aqueous medium, highlighting a green approach. Tandem reactions, as mentioned in the synthesis of heterocyclic systems, also fall under the umbrella of efficient, step-economical processes. For instance, the Knoevenagel condensation followed by conjugate addition and cyclization to form nicotinonitrile derivatives from formylchromone (B10848765) and cyanoacetanilides is a powerful multicomponent strategy. rsc.org

Catalyst Development for Naphthalenamine Syntheses

Catalysis plays a crucial role in the development of sustainable synthetic methods for naphthalenamine derivatives. The focus is on creating highly active, selective, and recyclable catalysts.

For the synthesis of naphthalenamines themselves, catalytic hydrogenation of nitronaphthalenes is a key industrial process. Various catalysts, including those based on nickel, copper, palladium, and platinum, have been employed. wikipedia.org Recent research has focused on developing more efficient catalytic systems, such as PtNi/C bimetallic nanocatalysts supported on mesoporous carbon, which have shown high activity and selectivity for the hydrogenation of 1-nitronaphthalene (B515781) to 1-naphthylamine (B1663977) under mild conditions. researchgate.net

In the synthesis of derivatives, various catalysts have been explored. For the one-pot synthesis of 1-amidoalkyl-2-naphthylamines, silica chloride was found to be a highly effective catalyst compared to others like Amberlyst-120 and Dowex-50. researchgate.net Furthermore, recyclable Brønsted acidic ionic liquids, such as N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]+HSO4−), have been successfully used as both catalyst and solvent for the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides, demonstrating high atom efficiency and recyclability. rsc.org Hydrothermal synthesis, using only water as the solvent, has also emerged as a green method for producing naphthalene bisimides without the need for organic solvents or catalysts. rsc.org

These advancements in catalyst development are paving the way for more environmentally friendly and economically viable routes to naphthalen-2-amine and its valuable derivatives.

Mechanistic Studies of Reactions Involving Naphthalen-2-amine Species

The reactivity of naphthalen-2-amine and its derivatives has been the subject of extensive mechanistic investigations, revealing complex pathways and the formation of various intermediates. These studies, combining experimental evidence with computational analysis, provide a fundamental understanding of the transformations that these compounds undergo.

A key area of investigation has been the C-H amination of 2-naphthylamine derivatives. For instance, in the presence of a chiral phosphoric acid (CPA) catalyst, N-phenyl-2-naphthylamine reacts with azodicarboxylates. A proposed mechanism suggests a dual hydrogen-bonding activation mode where the CPA simultaneously activates both reactants, forming an intermediate complex. This is followed by a nucleophilic addition of the N-phenyl-2-naphthylamine to the azodicarboxylate, a step influenced by π-π stacking interactions that control the enantioselectivity of the reaction. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the thermochemistry and potential intermediates in reactions involving naphthalen-2-amine. For example, the reaction of 2-naphthylamine with methanal (formaldehyde) has been studied to understand the formation of aminals and imines. These calculations revealed that methanal acts as a highly electron-deficient oxo-compound, influencing the reaction pathway. nih.gov

Furthermore, the direct catalytic amination of naphthalene to produce naphthylamine has been shown to proceed through the activation of naphthalene and the formation of NH3+ as the active aminating reagent, particularly when using a V2O5/HZSM-5 catalyst. rsc.org

The table below summarizes key mechanistic findings from various studies on reactions involving naphthalen-2-amine species.

Reaction TypeReactantsCatalyst/ConditionsKey Mechanistic FeaturesIntermediatesRef.
C-H AminationN-phenyl-2-naphthylamine, AzodicarboxylateChiral Phosphoric Acid (CPA)Dual hydrogen-bonding activation, π-π stacking interaction controlling enantioselectivity.CPA-reactant complex, Nucleophilic addition intermediate. nih.gov
Reaction with Aldehyde2-Naphthylamine, MethanalN/A (Computational Study)Methanal acts as a highly electron-deficient oxo-compound.Aminals, Imines. nih.gov
OxidationNaphthalene, Hydroxyl RadicalsHigh Temperature (>600 K)H-abstraction to form naphthyl radicals.1- and 2-naphthyl radicals. researchgate.net
Direct AminationNaphthalene, HydroxylamineV2O5/HZSM-5Activation of naphthalene, formation of NH3+ as active aminating species.Not specified. rsc.org

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, detailed information about bond strengths, molecular symmetry, and functional groups can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding within a molecule. In the case of naphthalen-2-amine and its hydrobromide salt, the infrared spectrum reveals characteristic vibrations that are sensitive to the protonation state of the amino group. nih.gov

The FTIR spectrum of this compound is expected to show significant differences compared to its free base form, particularly in the region of N-H stretching vibrations. The protonation of the amino group to form the ammonium (B1175870) salt (-NH3+) leads to the appearance of broad and strong absorption bands in the region of 2400-2600 cm⁻¹. nih.gov These bands are characteristic of the N+-H stretching vibrations in ammonium salts and are often broadened due to hydrogen bonding interactions with the bromide counter-ion. nih.gov

In contrast, the free naphthalen-2-amine exhibits N-H stretching vibrations at higher frequencies. ias.ac.in The C-H stretching vibrations of the naphthalene ring are typically observed in the 3000-3100 cm⁻¹ region. The region between 1000 and 2000 cm⁻¹ contains a fingerprint of various bending and stretching vibrations of the naphthalene ring system, which can also be subtly influenced by the protonation state of the amino group.

Table 1: Key FTIR Vibrational Modes for Naphthalen-2-amine and its Hydrobromide Salt

Vibrational Mode Naphthalen-2-amine (Free Base) This compound Reference
N-H Stretch~3300-3500 cm⁻¹ (sharp)~2400-2600 cm⁻¹ (broad, strong) nih.gov
C-H Stretch (Aromatic)~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C=C Stretch (Aromatic)~1400-1600 cm⁻¹~1400-1600 cm⁻¹
C-N Stretch~1250-1350 cm⁻¹Shifted due to protonation ias.ac.in

Raman Spectroscopic Investigations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy can be used to further probe the vibrational modes of the naphthalene ring system. The C-C stretching vibrations within the aromatic rings typically give rise to strong Raman signals. The protonation of the amino group can also induce changes in the Raman spectrum, particularly in the modes involving the C-N bond and the adjacent aromatic ring.

Experimental studies on related compounds like sertraline (B1200038) hydrochloride, a derivative of naphthalenamine, have utilized FT-Raman spectroscopy for characterization. nih.gov Theoretical calculations on naphthalene and its cation have shown that ionization leads to shifts in the vibrational frequencies, which can be correlated with experimental Raman data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in both solution and solid states. It provides information on the chemical environment of individual atoms, their connectivity, and spatial relationships.

Solution-State ¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy in solution are fundamental for the structural elucidation of this compound. The chemical shifts of the protons and carbons in the naphthalene ring are sensitive to the electron-donating or -withdrawing nature of the substituent.

In the ¹H NMR spectrum of naphthalen-2-amine, the aromatic protons typically appear in the region of 6.8 to 7.8 ppm. chemicalbook.commdpi.com Upon protonation to form the hydrobromide salt, the electron-withdrawing effect of the -NH3+ group causes a downfield shift (to higher ppm values) of the signals for the protons on the naphthalene ring, particularly those closer to the amino group. The protons of the ammonium group itself would appear as a broad signal, the position of which can be dependent on the solvent and concentration.

Similarly, in the ¹³C NMR spectrum of naphthalen-2-amine, the carbon atoms of the naphthalene ring exhibit characteristic chemical shifts. mdpi.comnih.gov The carbon atom attached to the amino group (C-2) is significantly shielded. Protonation of the amino group to form the hydrobromide salt would lead to a deshielding (downfield shift) of the C-2 carbon and other carbons in the ring due to the inductive effect of the positively charged nitrogen.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Naphthalen-2-amine in CDCl₃

Proton Assignment Chemical Shift (ppm) Reference
H-1~6.89-6.92 chemicalbook.com
H-3~6.92-6.93 chemicalbook.com
Aromatic Protons7.21 - 7.67 chemicalbook.com

Table 3: Representative ¹³C NMR Chemical Shifts (ppm) for Naphthalen-2-amine

Carbon Assignment Chemical Shift (ppm) in CDCl₃ Chemical Shift (ppm) in DMSO-d₆ Reference
C-1~108.51105.79 mdpi.comnih.gov
C-2144.12146.64 mdpi.comnih.gov
C-3Not specified118.39 mdpi.com
C-4~129.12128.46 mdpi.comnih.gov
Other Aromatic Carbons125.78, 127.70120.83, 125.01, 125.83, 126.32, 127.45, 135.00 mdpi.comnih.gov

Solid-State NMR Spectroscopy for Protonated Forms and Ionic Complexes

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly useful for characterizing protonated species and ionic complexes like this compound, where intermolecular interactions and crystal packing effects play a significant role.

ssNMR can provide information on the protonation state of the amino group by observing the chemical shifts of both ¹⁵N and ¹³C nuclei. nih.gov For instance, the ¹⁵N chemical shift is highly sensitive to the protonation state of a nitrogen atom. In a study of the influenza B virus M2 proton channel, ssNMR was used to differentiate between neutral and cationic histidine residues based on their ¹⁵N chemical shifts. nih.gov A similar approach could be applied to this compound to confirm the protonation of the amino group in the solid state.

Furthermore, ssNMR techniques can be used to probe the proximity of the bromide ion to the ammonium group through experiments that measure heteronuclear dipolar couplings. Advanced pulse sequences can enhance the resolution and sensitivity of ssNMR spectra for nuclei with large chemical shift anisotropy. iastate.edu

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of naphthalen-2-amine in a neutral solvent like alcohol shows characteristic absorption maxima. nih.gov Upon protonation to form this compound, the electronic structure of the chromophore is altered, leading to shifts in the absorption bands.

Experimental and theoretical studies on protonated 1- and 2-aminonaphthalene have shown that the electronic spectra can be assigned to different tautomers, where the proton can be on the amino group or on the naphthalene moiety. conicet.gov.ar The protonation on the amino group, as expected for this compound, generally leads to a hypsochromic shift (blue shift) of the absorption bands compared to the neutral molecule. This is because the protonation lowers the energy of the non-bonding electrons on the nitrogen, increasing the energy gap for the n → π* transition. The π → π* transitions of the naphthalene ring are also affected, but generally to a lesser extent. conicet.gov.ar

Table 4: UV Absorption Maxima for Naphthalen-2-amine in Alcohol

Wavelength (nm) log ε Reference
2364.78 nih.gov
2803.82 nih.gov
2923.73 nih.gov
3403.28 nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of absorbed light are characteristic of the molecule's structure, particularly the nature of its chromophores.

For Naphthalen-2-amine, the parent amine of the hydrobromide salt, the naphthalene ring system and the amino group constitute the primary chromophores. The UV-Vis spectrum of Naphthalen-2-amine recorded in alcohol exhibits several distinct absorption bands corresponding to π-π* transitions within the aromatic rings and n-π* transitions associated with the non-bonding electrons of the nitrogen atom. nih.gov The observed absorption maxima for Naphthalen-2-amine are detailed in the table below. nih.gov

When Naphthalen-2-amine is converted to its hydrobromide salt, the amino group (-NH2) is protonated to form the naphthalen-2-aminium ion (-NH3+). This structural modification significantly impacts the electronic properties and, consequently, the UV-Vis spectrum. The lone pair of electrons on the nitrogen atom, which is responsible for the n-π* transition, becomes involved in the bond with the proton. This typically results in the disappearance of the n-π* absorption band or its submersion within the much stronger π-π* bands. Furthermore, the electron-donating character of the amino group is eliminated upon protonation, which can lead to a hypsochromic (blue) shift in the π-π* transition wavelengths of the naphthalene core. The exact absorption maxima for the hydrobromide salt are dependent on the solvent environment. acs.orgresearchgate.net

Table 1: UV-Vis Absorption Data for Naphthalen-2-amine

Wavelength (λmax) Molar Absorptivity (log ε) Solvent
236 nm 4.78 Alcohol
280 nm 3.82 Alcohol
292 nm 3.73 Alcohol
340 nm 3.28 Alcohol

Data sourced from reference nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. This precision allows for the determination of a compound's elemental composition from its exact mass. For this compound (C₁₀H₉N·HBr), HRMS can be used to identify the intact molecular ion or, more commonly, the protonated cation [C₁₀H₁₀N]⁺, which has the same elemental composition as the naphthalen-2-aminium cation. The high accuracy of HRMS allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

Table 2: High-Resolution Mass Spectrometry Data

Species Formula Nominal Mass (Da) Monoisotopic Mass (Da)
Naphthalen-2-amine C₁₀H₉N 143 143.0735
Naphthalen-2-aminium Cation [C₁₀H₁₀N]⁺ 144 144.0813
Naphthalen-2-amine HBr C₁₀H₁₀BrN 223 222.9997

Monoisotopic masses calculated based on most abundant isotopes.

Hyphenated LC-MS/MS Techniques for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. This method is ideal for the analysis of a specific compound within a complex matrix.

In the context of this compound analysis, an LC system would first separate the target analyte from other components. The eluent from the LC column is then directed into the mass spectrometer's ion source. Here, the Naphthalen-2-aminium cation ([C₁₀H₁₀N]⁺, m/z ≈ 144.1) would be generated. In the first stage of the tandem mass spectrometer, this ion (the precursor ion) is selected. It is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting fragment ions (product ions) are analyzed in the second stage of the mass spectrometer, generating a product ion spectrum. This fragmentation pattern is a unique fingerprint for the compound, enabling its highly selective and sensitive detection even at trace levels.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, a three-dimensional map of electron density can be produced, revealing the precise arrangement of atoms.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) provides the most detailed and unambiguous structural information. This technique requires a single, high-quality crystal of the compound. While the specific crystal structure of this compound is not widely reported, the structure of its close analog, 2-Naphthylamine hydrochloride, serves as an excellent model. guidechem.com

An SCXRD analysis of this compound would yield precise data including:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.

Bond Lengths and Angles: Exact measurements of all intramolecular bonds and angles.

Intermolecular Interactions: The nature and geometry of hydrogen bonds between the naphthalen-2-aminium cation and the bromide anion, as well as other non-covalent interactions like π-π stacking between naphthalene rings.

This complete structural elucidation is critical for understanding the compound's solid-state properties.

Analysis of Crystal Systems and Space Groups

The precise determination of the crystal structure, including the crystal system and space group, is crucial for understanding the three-dimensional arrangement of ions in this compound. This information underpins the comprehension of its physical and chemical properties.

A thorough review of the scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. Consequently, the crystal system and space group for this particular salt are not available in the referenced materials.

Table 1: Crystallographic Data for Related Aromatic Amine Salts

Compound NameCrystal SystemSpace GroupReference
This compoundData not availableData not available
Tyrammonium iodideMonoclinicP2₁/c nih.gov
Ephedrinium mandelate (B1228975)OrthorhombicP2₁2₁2₁ nih.gov

This table is provided for illustrative purposes to show typical crystal systems and space groups for salts of aromatic amines. The data for tyrammonium iodide and ephedrinium mandelate are from a study on various aromatic amine salts. nih.gov

X-ray Photoelectron Spectroscopy (XPS/ESCA) in Solid-State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a solid sample. wikipedia.orgcea.frpsu.edu This technique is particularly valuable for analyzing the chemical environment of the nitrogen and carbon atoms in this compound.

In the XPS analysis of this compound, the core-level spectra of nitrogen (N 1s) and carbon (C 1s) are of primary interest. The binding energy of the photoelectrons is sensitive to the chemical state of the atom. For the protonated amino group (-NH3+) in the salt, the N 1s binding energy is expected to be higher than that of the corresponding free amine (-NH2) due to the positive charge.

Studies on aminated surfaces have shown that high-resolution XPS can distinguish between non-protonated and protonated amine species. bohrium.com Typically, the N 1s peak for a primary amine appears around 399.0 eV, while hydrogen-bonded and protonated primary amine bonds can shift the binding energy to around 401.1 eV. researchgate.net The C 1s spectrum would be expected to show peaks corresponding to the different carbon environments in the naphthalene ring. The carbon atoms bonded to the nitrogen atom (C-N) would exhibit a different binding energy compared to the carbon-carbon bonds within the aromatic ring. researchgate.net

Table 2: Expected Binding Energies in the XPS Spectrum of this compound

ElementOrbitalExpected Binding Energy (eV)Chemical State InformationReference
NitrogenN 1s~401Protonated amine (-NH₃⁺) researchgate.net
CarbonC 1s~285-286Carbon in C-N bond researchgate.net
CarbonC 1s~284-285Carbon in C-C/C-H bonds of the naphthalene ring researchgate.net
BromineBr 3d~68-69Bromide ion (Br⁻)

The expected binding energies are based on typical values for similar functional groups and are provided for guidance. Actual values would need to be determined experimentally.

The analysis of the XPS spectra would provide quantitative information about the elemental composition of the surface and confirm the presence of the protonated amine and the bromide counter-ion, which are characteristic of the this compound salt.

Computational Chemistry and Theoretical Investigations of Naphthalen 2 Amine Hydrobromide Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. researchgate.net By approximating the electron density, it provides a balance between computational cost and accuracy for predicting molecular structures, energies, and other key chemical indicators.

Geometry Optimization and Conformational Analysis

The initial step in most computational studies is geometry optimization, which seeks the lowest energy arrangement of atoms in a molecule. nih.gov For Naphthalen-2-amine, the structure consists of a naphthalene (B1677914) core with an amino group (-NH₂) at the C2 position. nist.gov DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. researchgate.net

Upon formation of the hydrobromide salt, the amine group is protonated to form an ammonium (B1175870) group (-NH₃⁺), which is ionically bonded to a bromide anion (Br⁻). nih.gov This protonation induces significant changes in the local geometry around the nitrogen atom. The geometry shifts from a trigonal pyramidal arrangement in the neutral amine to a more tetrahedral-like structure in the ammonium cation. This change alters the C-N bond length and the angles involving the hydrogen atoms attached to the nitrogen.

Table 1: Selected Optimized Geometrical Parameters of Naphthalen-2-amine (Theoretical) Note: These are representative values. Actual calculated values depend on the level of theory and basis set used.

ParameterTypical Calculated Value
C-N Bond Length~1.40 Å
Average N-H Bond Length~1.01 Å
C-C-N Bond Angle~121°
H-N-H Bond Angle~112°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

For Naphthalen-2-amine, the HOMO is typically distributed over the π-system of the naphthalene ring and the nitrogen lone pair, making it an electron-rich molecule susceptible to electrophilic attack. The LUMO is generally located on the aromatic ring system. nih.gov

Protonation to form the Naphthalen-2-amine hydrobromide system dramatically alters the FMOs. The introduction of a positive charge on the ammonium group makes the entire molecule more electron-deficient. This results in a significant stabilization (lowering) of both the HOMO and LUMO energy levels. Consequently, the HOMO-LUMO gap may change, and the molecule's ability to act as an electron donor is substantially reduced.

Table 2: Representative FMO Energies for Naphthalene-Amine Systems (Theoretical) Note: These values are illustrative and vary significantly with the computational method.

Compound SystemEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Naphthalene-diamine derivative-5.783-2.0033.780
Substituted Naphthalene-diamine-5.994-2.0943.900

Data adapted from a study on related naphthalene-diamine derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is an invaluable tool for predicting how molecules will interact. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. walisongo.ac.id

In neutral Naphthalen-2-amine, the MEP map clearly shows a region of high negative potential around the nitrogen atom due to its lone pair of electrons. researchgate.net This makes the amine group the primary site for protonation and electrophilic interactions. The aromatic rings show a mix of neutral (green) and slightly negative potential.

For this compound, the MEP map would be drastically different. The region around the newly formed -NH₃⁺ group would become strongly positive (intense blue), indicating it is now an electron-poor site. This positive charge would also influence the adjacent naphthalene ring, withdrawing electron density and making the entire aromatic system less nucleophilic than in its neutral form. The bromide ion would exist as a separate entity with a strong negative potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. wisc.edu This method allows for the quantitative study of intramolecular interactions, such as hyperconjugation, by examining the "delocalization" of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.dewisc.edu The stabilization energy (E(2)) associated with this interaction quantifies its strength. wisc.edu

In Naphthalen-2-amine, a key interaction is the donation of electron density from the nitrogen lone pair (a donor NBO) into the antibonding π* orbitals of the naphthalene ring (acceptor NBOs). This n → π* interaction is a form of resonance that contributes to the stability of the molecule and influences its electronic properties.

Upon protonation to form the hydrobromide salt, the lone pair on the nitrogen is no longer available as it forms a new N-H bond. This eliminates the strong n → π* donor-acceptor interaction. New, weaker hyperconjugative interactions involving the N-H σ bonds may arise, but the dominant electronic feature becomes the inductive electron withdrawal by the -NH₃⁺ group.

Table 3: Example of NBO Donor-Acceptor Interactions in a Related Naphthalene-Amine System

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C-C)Value dependent on specific bond
σ(C-H)σ(C-N)Value dependent on specific bond

Note: LP denotes a lone pair. This table is illustrative of the types of interactions analyzed. dergipark.org.trnih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov Calculating these frequencies not only helps in assigning experimental spectra but also confirms that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). acs.org

For Naphthalen-2-amine, characteristic calculated vibrational modes include the N-H stretching frequencies (asymmetric and symmetric), the NH₂ scissoring mode, C-N stretching, and various C-H and ring stretching/bending modes of the naphthalene core. researchgate.net In aromatic amines, N-H stretching frequencies typically appear in the 3300-3500 cm⁻¹ region. researchgate.net

In the this compound salt, the vibrational spectrum would show distinct changes. The N-H stretching modes of the -NH₂ group would be replaced by the characteristic broad stretching frequencies of the -NH₃⁺ group, which typically appear at lower wavenumbers (e.g., 2800-3200 cm⁻¹). The disappearance of the NH₂ scissoring vibration and the appearance of new N-H bending modes for the ammonium group would also be expected.

Table 4: Key Vibrational Frequencies for Naphthalene and Amine Groups (Experimental & Calculated)

Vibrational ModeTypical Frequency Range (cm⁻¹)Compound
C-H Stretching~3054Naphthalene
N-H Asymmetric/Symmetric Stretching3300 - 3500Aromatic Amines researchgate.net
NH₂ Scissoring1590 - 1650Aromatic Amines researchgate.net
N-H⁺ Stretching (Ammonium)2800 - 3200 (Broad)Ammonium Salts

Advanced Quantum Mechanical Modeling

Beyond standard DFT, more advanced computational models can provide deeper insights into complex chemical phenomena. nih.gov These methods are essential for studying systems where electron correlation is more critical or for simulating dynamic processes. nih.gov

For systems like this compound, advanced methods could include:

Time-Dependent DFT (TD-DFT): This method is used to study excited states and predict electronic absorption spectra (UV-Vis). rsc.org It would allow for a theoretical investigation of how protonation affects the absorption properties of the naphthalene chromophore.

Quantum Mechanics/Molecular Mechanics (QM/MM): This is a hybrid approach where the chemically active part of a large system (like the Naphthalen-2-aminium cation) is treated with high-level quantum mechanics, while the surrounding environment (like solvent molecules or a bromide counter-ion) is treated with less computationally expensive molecular mechanics. nih.govwordpress.com This would be the ideal method to accurately model the hydrobromide salt in a condensed phase, capturing the explicit interactions between the cation and the bromide anion.

Ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory offer higher accuracy than standard DFT for calculating energies and properties, albeit at a much greater computational cost. wordpress.com They can serve as benchmarks for validating the results obtained from DFT functionals.

These advanced models allow for a more nuanced understanding of enzymatic reactions, reaction dynamics, and photochemistry, providing predictions that are often in close agreement with experimental reality. wordpress.comresearchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method used to predict the electronic absorption spectra of molecules. This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For systems similar to this compound, TD-DFT has been successfully employed to interpret and assign peaks in experimental UV-Visible spectra. nih.gov The calculations can model the influence of different solvents on the absorption maxima, often using a Polarizable Continuum Model (PCM). nih.govnih.gov For instance, studies on related aromatic amines and chromophores show that TD-DFT, particularly with hybrid functionals like PBE0 or B3LYP, can provide valuable correlations between calculated and experimental absorption wavelengths (λmax). nih.gov The choice of basis set, such as 6-311+G(2d,p), is critical for achieving accurate predictions of the excitation spectra. nih.gov Analysis of the molecular orbitals involved in these transitions, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), allows for the characterization of the absorption bands, such as identifying them as π→π* transitions, which are typical for aromatic systems. nih.gov

Potential Energy Surface (PES) Studies for Stability and Reaction Pathways

Potential Energy Surface (PES) studies are computational explorations of the energy of a molecule as a function of its geometry. These studies are fundamental to understanding molecular stability, conformational preferences, and the pathways of chemical reactions. By mapping the PES, researchers can identify energy minima, corresponding to stable isomers or conformers, and saddle points, which represent the transition states of reactions.

In the context of naphthalene derivatives, PES calculations have been instrumental in elucidating reaction mechanisms, such as their oxidation or their role in the formation of larger polycyclic aromatic hydrocarbons (PAHs). researchgate.netresearchgate.net For example, studies on the reaction of naphthyl radicals with other molecules trace the reaction pathways from reactants through various intermediates and transition states to the final products. researchgate.net These calculations reveal the energy barriers for different reaction channels, allowing for the prediction of the most favorable pathways under specific conditions (e.g., temperature and pressure). researchgate.netresearchgate.net For this compound, PES studies could be used to investigate its thermal decomposition pathways or its stability in different environments.

Computational Studies of Reaction Selectivity and Mechanisms

Computational studies, often employing DFT, are pivotal in unraveling the intricate details of reaction mechanisms and selectivity. These investigations can model the step-by-step process of a chemical transformation, identifying key intermediates and the rate-limiting step. nih.gov

For reactions involving the naphthalene core, theoretical studies have explored the regioselectivity of processes like oxidation by hydroxyl radicals. researchgate.net These studies can determine, for example, whether addition or abstraction reactions are more likely to occur at different positions on the naphthalene ring system. The calculations can also clarify the role of specific functional groups, like the amine group in Naphthalen-2-amine, in directing the outcome of a reaction. By comparing the activation energies for different potential reaction pathways, a clear picture of the reaction's selectivity emerges. researchgate.netnih.gov

Prediction of Optical and Electronic Properties

The optical and electronic properties of this compound are of significant interest for applications in materials science and optoelectronics. Computational methods offer a predictive framework for evaluating these characteristics.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are capable of altering the properties of light and are essential for technologies like frequency conversion and optical switching. nih.gov The NLO response of a molecule is quantified by its hyperpolarizability. DFT calculations are a primary tool for predicting the first-order (β) and third-order (γ) hyperpolarizabilities of organic molecules. nih.govresearchgate.net

Studies on related naphthalimide and other naphthalene-containing systems demonstrate that these molecules can possess significant NLO properties. nih.govresearchgate.net The magnitude of the hyperpolarizability is strongly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups that facilitate charge transfer. researchgate.net For comparison, the calculated hyperpolarizability of a new material is often benchmarked against a standard NLO material like urea (B33335) or para-nitroaniline (p-NA). nih.govnih.gov For example, certain naphthalimide derivatives have shown third-order polarizabilities (γ) that are up to 21 times greater than that of p-NA, indicating their strong potential for NLO applications. nih.gov

Table 1: Calculated Nonlinear Optical (NLO) Properties of Representative Naphthalene Derivatives This table presents data for related naphthalimide derivatives to illustrate the typical values and parameters calculated for NLO properties. The specific values for this compound would require a dedicated computational study.

Compound First Hyperpolarizability (β//) (x 10⁻²⁴ esu) Third-Order Polarizability (˂γ˃) (x 10⁻³⁶ esu) Level of Theory
Naphthalimide Derivative 5a 15.72 122.0 M06/6-311G**
Naphthalimide Derivative 5b 43.53 225.7 M06/6-311G**
Naphthalimide Derivative 5c 65.11 527.7 M06/6-311G**
para-nitroaniline (p-NA) (reference) Not reported in this format 25.45 M06/6-311G**

Source: nih.gov

Optoelectronic Characteristics and Intramolecular Charge Transfer (ICT)

The optoelectronic behavior of a molecule is governed by its frontier molecular orbitals, the HOMO and LUMO. The energy difference between these orbitals, known as the HOMO-LUMO gap (E_g), is a critical parameter that influences the molecule's electronic conductivity and optical properties. nih.gov A smaller energy gap generally corresponds to higher reactivity, greater polarizability, and a red-shift (shift to longer wavelengths) in the absorption spectrum. nih.gov

Intramolecular charge transfer (ICT) is a key process in many optoelectronic materials, where photoexcitation causes a shift of electron density from a donor part of the molecule to an acceptor part. nih.gov In Naphthalen-2-amine, the naphthalene ring can act as the π-electron system and the amine group as an electron donor. Computational analysis of the HOMO and LUMO distributions can visualize this charge transfer process. The HOMO is typically localized on the electron-donating moiety, while the LUMO is found on the electron-accepting part. This separation of orbitals facilitates ICT upon excitation, which is a desirable characteristic for NLO materials and organic light-emitting diodes (OLEDs).

Table 2: Calculated Electronic Properties of Representative Organic Compounds This table includes data for related compounds to demonstrate how electronic properties are calculated and reported. The values are dependent on the specific molecule and the computational method used.

Compound E_HOMO (eV) E_LUMO (eV) Energy Gap (E_g) (eV) Method
Triazine Derivative 3 -6.04 -1.55 4.49 B3LYP/6-311G(d,p)
Triazine Derivative 5 -5.55 -2.01 3.54 B3LYP/6-311G(d,p)
Neutral LPLCM Not specified Not specified 2.00 6-31+G(d)
Neutral LPLCM Not specified Not specified 1.99 6-311++G(d,p)

Source: nih.govresearchgate.net

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Energy Decomposition

Hirshfeld surface analysis is a powerful tool in computational chemistry used to visualize and quantify intermolecular interactions within a crystal. This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

For this compound, the Hirshfeld surface would be mapped with properties such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface provides a summary of the intermolecular contacts. In a hypothetical analysis, the key interactions would be identified by distinct regions on the plot. For instance, the prominent red spots on the dnorm surface would indicate the locations of strong hydrogen bonds.

Table 1: Illustrative Hirshfeld Surface Contact Contributions for a Naphthalene Derivative

Interaction TypeContribution (%)
H···H45.0
C···H/H···C25.0
Br···H/H···Br15.0
N···H/H···N10.0
C···C5.0

Note: This table is illustrative and based on typical findings for similar organic bromide salts. The actual values for this compound would require specific computational analysis.

Hydrogen Bonding Networks and Halogen Bonding Interactions

The crystal structure of this compound is expected to be heavily influenced by a network of hydrogen bonds and halogen bonds. The ammonium group (-NH3+) of the protonated naphthalen-2-amine cation is a strong hydrogen bond donor, while the bromide anion (Br-) is an effective hydrogen and halogen bond acceptor.

The primary hydrogen bonding motif would likely involve N-H···Br interactions, where the hydrogen atoms of the ammonium group form strong charge-assisted hydrogen bonds with the bromide ion. These interactions are crucial in stabilizing the crystal lattice. In addition to these primary interactions, weaker C-H···Br and C-H···π interactions may also be present, further contributing to the cohesion of the crystal structure. researchgate.net

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In the case of this compound, the bromide ion can also participate in halogen bonding, acting as a halogen bond acceptor. While less common for halide anions compared to covalently bonded halogens, these interactions can occur with suitable donor molecules. The interplay between the strong hydrogen bonds and the more subtle halogen bonds creates a complex and robust three-dimensional supramolecular architecture. The directionality of these interactions plays a significant role in determining the final crystal packing arrangement. nih.gov

Table 2: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorDescription
Hydrogen BondN-H (Ammonium)Br⁻ (Bromide)Strong, charge-assisted hydrogen bond, primary contributor to lattice energy.
Hydrogen BondC-H (Naphthyl)Br⁻ (Bromide)Weaker hydrogen bond, contributes to overall packing stability.
Halogen BondC-Br (Hypothetical)Br⁻ (Bromide)Potential for weak halogen bonding interactions influencing the crystal packing.
π-InteractionsC-H (Naphthyl)π-system (Naphthyl)C-H···π interactions contribute to the stability of the layered structure.

Advanced Analytical Methodologies in Naphthalen 2 Amine Hydrobromide Research

Chromatographic Separations and Detection

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate complex mixtures. For naphthalen-2-amine hydrobromide, various chromatographic techniques are utilized, each with specific advantages for sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aromatic amines like naphthalen-2-amine. thermofisher.com Developing a robust HPLC method is essential for achieving accurate and reproducible results.

Research Findings: Methods for the determination of naphthalen-2-amine often employ reversed-phase HPLC. sielc.com A typical setup might involve a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com For instance, an isocratic elution with a mixture of acetonitrile and water (e.g., 35:65 v/v) can effectively separate naphthalen-2-amine in a relatively short run time of about 10 minutes. nih.gov Fluorescence detection is particularly effective due to the native fluorescence of the naphthalene (B1677914) ring, offering high sensitivity with detection limits as low as 0.272 nmol/L. nih.gov

To further enhance detection, especially when analyzing samples with complex matrices or when high sensitivity is paramount, pre-column derivatization is a common strategy. Reagents such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) can react with primary aromatic amines to form highly fluorescent derivatives, significantly lowering detection limits to the nanomolar range. nih.gov

Table 1: Exemplary HPLC Method Parameters for Aromatic Amine Analysis
ParameterConditionReference
ColumnReversed-Phase C18 sielc.com
Mobile PhaseAcetonitrile/Water (35:65, v/v), isocratic nih.gov
DetectionFluorescence nih.gov
Run Time~10 minutes nih.gov
Derivatization (optional)Pre-column with PPIA nih.gov

Supercritical Fluid Chromatography (SFC) for Sensitive Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. wikipedia.org It is particularly advantageous for the analysis of polar and thermally labile compounds. wikipedia.orgchromatographytoday.com

Research Findings: While historically favored for chiral separations, modern SFC is increasingly applied to achiral analysis of polar compounds, including aromatic amines. wikipedia.orgchromatographytoday.com By adding polar modifiers like methanol (B129727) or ethanol (B145695) to the CO2 mobile phase, the polarity can be tuned to effectively separate a wide range of analytes. rsc.org For aromatic amines, stationary phases such as those based on 1-aminonaphthalene or 2-picolylamine have shown excellent performance. nih.govnih.gov The addition of additives like formic acid or diethylamine (B46881) to the modifier can further improve peak shape and selectivity. nih.govnih.gov SFC's use of a low-viscosity mobile phase allows for faster separations and higher efficiency compared to traditional HPLC. chromatographytoday.com Studies have shown that SFC can successfully separate complex mixtures of aromatic compounds, making it a highly suitable technique for sensitive and rapid analysis. nih.govoup.com

Table 2: SFC Parameters for Polar and Aromatic Compound Analysis
ParameterConditionReference
Mobile PhaseSupercritical CO₂ with polar modifier (e.g., Methanol, Ethanol) rsc.org
Stationary Phase2-Picolylamine, 1-Aminonaphthalene (S-1-ami-naph) nih.govnih.gov
AdditivesFormic Acid, Diethylamine nih.gov
AdvantagesFast analysis, reduced solvent consumption, high efficiency chromatographytoday.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the definitive identification and quantification of volatile and semi-volatile compounds. For polar, less volatile compounds like naphthalen-2-amine, derivatization is a critical step to improve their chromatographic behavior. researchgate.netlibretexts.org

Research Findings: Direct analysis of primary aromatic amines by GC can be challenging due to their polarity, which can cause poor peak shape and adsorption on the column. researchgate.net To overcome this, derivatization techniques such as acylation or silylation are employed to convert the amine into a more volatile and thermally stable derivative. researchgate.netlibretexts.orgnih.gov For example, naphthalen-2-amine can be derivatized with perfluorooctanoic anhydride, allowing for sensitive detection by GC-MS. who.int The mass spectrometer provides powerful detection, offering structural information that confirms the identity of the analyte. hmdb.ca GC-MS methods can achieve very low detection limits, often in the parts-per-billion (ppb) range, making them suitable for trace analysis. wiley.com

Table 3: GC-MS Derivatization and Analysis of Aromatic Amines
ParameterDescriptionReference
RationaleIncreases volatility and thermal stability of polar amines. researchgate.netlibretexts.org
Derivatization MethodsAcylation (e.g., with perfluorooctanoic anhydride), Silylation. researchgate.netwho.int
Column(5%-phenyl)-methylpolysiloxane or similar non-polar column. wiley.com
DetectionMass Spectrometry (MS) for identification and quantification. hmdb.ca

Ion Chromatography (IC) for Ionic Species Analysis

Given that this compound is a salt, it exists as the naphthalen-2-ammonium cation and the bromide anion in solution. Ion Chromatography (IC) is the ideal technique for the simultaneous or individual analysis of these ionic species. metrohm.comufms.br

Research Findings: IC, particularly cation-exchange chromatography, is a well-established method for the analysis of amines. thermofisher.comwikipedia.org In an acidic eluent, the primary amine group of naphthalen-2-amine is protonated, forming a cation that can be effectively separated on a cation-exchange column. nih.gov The separation of various aromatic amines has been successfully demonstrated using cation-exchange columns with detection limits in the µg/L range. nih.gov Suppressed conductivity detection is commonly used, which reduces the background conductivity of the eluent and enhances the signal-to-noise ratio for the analyte ions, leading to higher sensitivity. chromforum.orgsigmaaldrich.com This makes IC a powerful tool for quantifying the active cation and the counter-ion (bromide) in pharmaceutical formulations and other matrices. chromatographyonline.comnih.gov

Two-Dimensional Ion Chromatography (2D-IC)

Two-Dimensional Ion Chromatography (2D-IC) is an advanced technique that provides significantly enhanced resolution and sensitivity, especially for analyzing trace analytes in complex matrices. nih.gov

Research Findings: 2D-IC works by coupling two columns with different selectivities. A sample is first separated on a primary column. A specific fraction of the eluent from this first dimension, containing the ion of interest, is then transferred to a second, often higher-resolution, column for further separation. nih.gov This "heart-cutting" technique effectively removes interfering matrix components, leading to a much cleaner chromatogram and lower detection limits for the target analyte. nih.gov While specific applications for this compound are not extensively documented, the principles of 2D-IC are well-suited for such a task, for example, to resolve the naphthalen-2-ammonium cation from other cationic species in a complex sample matrix.

Capillary Ion Chromatography (CIC)

Capillary Ion Chromatography (CIC) is a miniaturized version of conventional IC that offers several distinct advantages. selectscience.netchromatographyonline.com

Research Findings: CIC systems operate with significantly scaled-down components, including columns with smaller inner diameters (e.g., 0.4 mm). thermofisher.com This results in much lower eluent consumption, typically only a few milliliters per day, which reduces waste and allows for continuous, "always-on" operation. chromatographyonline.comthermofisher.com Despite the smaller scale, CIC provides high-resolution separations, enabled by the use of smaller particle-size columns run at high pressures. chromatographyonline.comthermofisher.com A key benefit is the ability to analyze very small sample volumes, which is advantageous when the sample is precious or limited. thermofisher.com A small volume injection onto a capillary column can be equivalent to a much larger injection on a standard bore system, concentrating the analyte and enhancing sensitivity. chromatographyonline.com CIC is well-suited for the analysis of counter-ions in pharmaceuticals and can be applied to the analysis of organic amines, making it a valuable tool in this compound research. selectscience.netchromatographyonline.com

Table 4: Ion Chromatography Methods for Amine and Cation Analysis
TechniquePrincipleKey AdvantagesReference
Cation-Exchange ICSeparation of cations (e.g., protonated naphthalen-2-amine) on a negatively charged stationary phase.Direct analysis of ionic species, high sensitivity with suppressed conductivity. nih.govsigmaaldrich.com
2D-ICCoupling two columns for enhanced separation. A fraction from the 1st dimension is transferred to the 2nd.Superior resolution, matrix elimination, lower detection limits. nih.gov
Capillary IC (CIC)Miniaturized IC with smaller columns and lower flow rates.Reduced eluent consumption, continuous operation, requires small sample volumes. chromatographyonline.comthermofisher.com

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex chemical mixtures. nih.gov They offer enhanced specificity and sensitivity, allowing for the separation and identification of individual components in a single, automated process. ntnu.no

LC-MS/MS for Structural Elucidation of Intermediates and Derivatives

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique for the definitive identification and structural elucidation of naphthalen-2-amine intermediates and derivatives. nih.gov The process begins with the separation of components in a mixture by high-performance liquid chromatography (HPLC). The separated compounds are then introduced into a mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the molecular ion [M+H]⁺ of a naphthalenamine derivative) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, enabling its unambiguous identification. nih.gov

This technique is particularly valuable for identifying metabolites and degradation products in various matrices. For instance, a method for analyzing urinary aromatic amines, including 1- and 2-naphthylamine (B18577), utilizes LC-MS/MS to achieve high sensitivity and specificity, with detection limits in the low ng/L range. nih.gov The structural information is obtained by establishing a fragmentation scheme; a precursor ion scan determines the molecular ion, and a subsequent product ion scan provides the fragments necessary for identification. nih.gov

A typical LC-MS/MS analysis of naphthalen-2-amine would involve monitoring the transition of the precursor ion (m/z 144.1) to its characteristic product ions.

Table 1: Illustrative LC-MS/MS Parameters for Naphthalenamine Analysis

ParameterValue/ConditionReference
Chromatography ColumnBiphenyl or C18 reversed-phase column nih.gov
Mobile PhaseGradient of water and methanol, both with 0.1% formic acid nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive Mode nih.gov
MS Analysis ModeMultiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (m/z) for 2-Naphthylamine144.1
Example Product Ions (m/z)115.1, 117.1

Chiral Separation and Enantiomeric Purity Analysis

Many derivatives of naphthalenamine are chiral, existing as enantiomers which may exhibit different biological activities. Therefore, the separation and analysis of these enantiomers are critically important. Since enantiomers possess identical physical properties in an achiral environment, specialized techniques are required for their separation. libretexts.org

Methods for Enantiomeric Resolution of Naphthalenamine Derivatives

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent method for the direct separation of enantiomers. chiralpedia.com CSPs contain a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. chiralpedia.com Chiral recognition occurs through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, which have different interaction energies, leading to different retention times and thus separation. chiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are widely used and have demonstrated high enantioselectivity for a broad range of compounds, including chiral amines. yakhak.org The choice of the specific CSP and the mobile phase composition are critical factors for achieving successful enantiomeric separation. yakhak.org "Pirkle-type" CSPs, which are based on π-electron donor or π-electron acceptor principles, are also effective, particularly for derivatives of amines that have been derivatized with π-acidic or π-basic tags. libretexts.org

Table 2: Examples of Chiral Stationary Phases for Amine Separation

CSP TypeChiral Selector ExampleTypical ApplicationsReference
Polysaccharide-based (Coated)Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H)Enantiomeric resolution of chiral amines yakhak.org
Polysaccharide-based (Immobilized)Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA)Resolution of α-amino acid esters yakhak.org
Pirkle-type (π-acceptor)(R)-N-(3,5-Dinitrobenzoyl)phenylglycineSeparation of π-basic compounds hplc.eu
Pirkle-type (π-donor)Whelk-O 1General use for underivatized enantiomers including amides, esters, and alcohols hplc.eu

Diastereomeric Resolution Strategies

An alternative to direct chiral chromatography is the indirect separation of enantiomers via the formation of diastereomers. This classical resolution strategy involves reacting a racemic mixture (e.g., a racemic naphthalenamine derivative) with a single, pure enantiomer of a chiral resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org

Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting point, which allows them to be separated by conventional techniques like fractional crystallization or chromatography. libretexts.org For basic compounds like naphthalenamine derivatives, acidic chiral resolving agents such as tartaric acid or camphorsulfonic acid are commonly used to form diastereomeric salts. libretexts.org Once the diastereomeric salts are separated, the original enantiomer can be recovered by a simple acid-base reaction to remove the resolving agent. libretexts.orggavinpublishers.com The success of this method relies on the significant difference in solubility between the two diastereomeric salts, which enables efficient separation through crystallization. rsc.org

Sample Preparation Techniques for Reactive Naphthalenamine Compounds

The analysis of reactive compounds like naphthalenamines from complex matrices (e.g., biological fluids, environmental samples) requires robust sample preparation to remove interferences and concentrate the analyte. researchgate.net Molecularly Imprinted Solid-Phase Extraction (MISPE) is an advanced and highly selective sample preparation technique. researchgate.net

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functionality to a target analyte (the template molecule). ntnu.no They are created by polymerizing functional monomers and a cross-linker in the presence of the template molecule. mdpi.com Subsequent removal of the template leaves behind specific binding cavities. ntnu.no

For naphthalenamine analysis, a MIP can be synthesized using a naphthalenamine analog as the template. This creates a sorbent for solid-phase extraction (SPE) that can selectively bind naphthalenamines from a complex sample matrix, while other matrix components pass through unretained. nih.govresearchgate.net This high selectivity simplifies sample cleanup, reduces matrix effects in subsequent analysis (like LC-MS/MS), and improves the accuracy and sensitivity of the method. ntnu.no The use of magnetic nanoparticles as a core for the MIPs (MMIPs) further simplifies the extraction process, as the sorbent can be easily separated from the sample solution using an external magnet. nih.govmdpi.com

Solid State Chemistry and Supramolecular Assembly of Naphthalen 2 Amine Hydrobromide

Crystal Engineering and Design Principles for Naphthalenamine Salts

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. For naphthalenamine salts, the primary design principle involves the predictable formation of strong hydrogen bonds between the ammonium (B1175870) cation (protonated naphthalen-2-amine) and the halide anion (bromide). The protonated amine group (-NH3+) is an excellent hydrogen bond donor, while the bromide ion is a competent acceptor.

The secondary, and often more subtle, design elements involve weaker interactions such as C-H...π interactions and π-π stacking of the naphthalene (B1677914) rings. These forces help to organize the molecules into higher-order structures, such as sheets or ladders. nsf.govmdpi.com The predictability of primary amide self-assembly can be less consistent than other synthons, making a detailed understanding of the structural context crucial for rational design. mdpi.com By carefully selecting counter-ions and understanding the interplay of strong and weak interactions, it is possible to guide the assembly of naphthalenamine molecules into specific crystalline forms.

Supramolecular Interactions in Crystal Packing

The crystal packing of Naphthalen-2-amine hydrobromide is dominated by a combination of strong hydrogen bonds and weaker aromatic interactions, which together create a stable three-dimensional lattice.

In the solid state of this compound, the protonated aminonaphthalene cation and the bromide anion are the primary components. The most significant interaction is the N-H+···Br- hydrogen bond. The ammonium group can donate three hydrogen bonds, leading to extensive networks that define the primary structural motifs.

While specific data for the hydrobromide is not detailed in the provided literature, the principles can be illustrated by related naphthalenamine structures. For instance, in various amide derivatives of naphthalene, strong intermolecular hydrogen bonds between an N-H group and an acceptor atom (like oxygen or fluorine) are consistently observed, with typical H···O distances around 1.9–2.0 Å and N-H···F distances of approximately 2.12 Å. nsf.govmdpi.com These interactions are fundamental in forming one-dimensional chains or two-dimensional sheets within the crystal. nsf.govmdpi.com In a series of N-(8-fluoronaphthalen-1-yl)benzamide derivatives, NH···F and NH···O hydrogen bonds dictate a face-to-face alignment and stacking of naphthalene rings. nsf.gov Similarly, the self-assembly of N-monosubstituted amides often leads to the formation of R2 2(8) homodimeric rings through hydrogen bonding. mdpi.com

Table 1: Representative Hydrogen Bond Parameters in Naphthalene Derivatives

Donor-H···Acceptor H···A Distance (Å) Context Source
N-H···O ~1.9 - 2.0 Naphthalene dicarboxamides mdpi.com
N-H···F 2.12 N-(8-fluoronaphthalen-1-yl)benzamide nsf.gov

This table presents illustrative data from related compounds to demonstrate typical hydrogen bond lengths.

π-π Stacking: The planar naphthalene rings can stack on top of one another. In unfluorinated benzamide (B126) analogues of naphthalene derivatives, T-shaped π-π interactions are observed. nsf.gov However, in other derivatives, hydrogen bonding forces a face-to-face alignment, leading to stacked sheets of naphthalene rings. nsf.gov These interactions are vital for the stability of helical bundle proteins and contribute to the hydrophobic core of many proteins. nih.gov

C-H···π Interactions: These interactions occur when a C-H bond from one molecule points towards the electron-rich face of a naphthalene ring on an adjacent molecule. This type of interaction is widely acknowledged for its significance in molecular recognition, such as in carbohydrate-protein binding. nih.gov

These aromatic interactions, while individually weaker than hydrogen bonds, collectively contribute significantly to the stabilization of the crystal lattice, influencing the orientation of the naphthalene moieties and the density of the crystal.

Polymorphism and Solid-State Phase Transitions

The formation of different polymorphs would depend on crystallization conditions such as solvent, temperature, and pressure. Each polymorph would have a unique arrangement of molecules and, therefore, a distinct network of hydrogen bonds and aromatic interactions. Transitions between these phases could be induced by changes in temperature or pressure.

Spectroscopic Probes of Solid-State Structure and Dynamics

Spectroscopic techniques are invaluable for investigating the structure and bonding within the solid state of this compound.

Infrared (IR) and Raman spectroscopy are powerful non-destructive methods for probing the vibrational modes of molecules and are highly sensitive to the strength of intermolecular interactions, particularly hydrogen bonding.

In the context of naphthalenamine salts, the frequency of the N-H stretching vibration is a key diagnostic tool. The formation of a stronger hydrogen bond (e.g., N-H+···Br-) leads to a weakening of the N-H covalent bond. This weakening results in a shift of the N-H stretching frequency to a lower wavenumber (a "red shift") in the IR spectrum. nsf.gov The magnitude of this shift is correlated with the strength of the hydrogen bond. For example, in a study of substituted naphthalene derivatives, a linear correlation was found between the electron-withdrawing nature of a substituent and the shift in the N-H stretching frequency, indicating varying hydrogen bond strengths. nsf.gov A particularly strong hydrogen bond in one derivative led to a significant red shift of 44 cm⁻¹ in the NH stretching frequency. nsf.gov

Table 2: Illustrative IR Spectroscopic Data for N-H Stretching

Compound Type Interaction Effect on N-H Stretch Observation Source
Naphthalene Benzamide Derivatives NH···F Hydrogen Bonding Red shift Frequency decreases with increasing H-bond strength. nsf.gov

This table illustrates how IR spectroscopy can be used to probe hydrogen bonding in systems related to naphthalenamine salts.

Solid-State NMR for Local Structure and Dynamics

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment and dynamic processes within crystalline and amorphous solids. For this compound, ssNMR can provide invaluable insights into the crystallographically distinct sites, intermolecular interactions, and molecular motions.

Key nuclei for the ssNMR analysis of this compound include ¹H, ¹³C, and ¹⁵N. High-resolution spectra are typically obtained using techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP).

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR:

The ¹³C CP/MAS NMR spectrum of this compound is expected to exhibit distinct resonances for each unique carbon atom in the asymmetric unit of the crystal lattice. The chemical shifts are highly sensitive to the local electronic environment and packing effects. Protonation of the amino group leads to a downfield shift of the C2 carbon to which it is attached, as well as influencing the chemical shifts of other carbons in the naphthalene ring system due to changes in electron density distribution.

A hypothetical ¹³C CP/MAS NMR data set for a polymorphic form of this compound is presented below to illustrate the expected chemical shift dispersion.

Carbon AtomHypothetical Chemical Shift (ppm)
C1129.5
C2145.2
C3127.8
C4126.1
C4a134.9
C5128.4
C6127.0
C7125.3
C8123.8
C8a131.6

This interactive table showcases hypothetical ¹³C NMR chemical shifts for this compound, demonstrating the expected resolution of different carbon environments in the solid state.

¹⁵N Solid-State NMR:

¹⁵N ssNMR is particularly informative for characterizing the protonated amino group (-NH₃⁺). The ¹⁵N chemical shift is highly sensitive to the nature of the hydrogen bonding interactions with the bromide counter-ions and any water molecules that may be present in the crystal lattice. The principal components of the ¹⁵N chemical shift tensor, which can be determined from static or slow-spinning MAS experiments, provide detailed information about the local electronic structure and symmetry around the nitrogen atom.

Furthermore, ¹H-¹⁵N dipolar coupling measurements can provide precise information on N-H bond distances and the geometry of the ammonium group. Techniques such as Dipolar Chemical Shift (DIPSHIFT) correlation experiments are instrumental in this regard.

Probing Dynamics:

Variable-temperature ssNMR experiments can elucidate dynamic processes occurring in the solid state. For this compound, potential dynamic processes include the rotation of the -NH₃⁺ group and librational motions of the naphthalene ring system. These motions influence the NMR lineshapes and relaxation times. Analysis of these parameters as a function of temperature can yield activation energies and correlation times for the specific motional processes.

Theoretical Modeling of Solid-State Properties

Theoretical modeling, particularly using quantum mechanical methods, serves as a powerful complement to experimental solid-state characterization techniques. For this compound, computational chemistry can be employed to predict and rationalize its structural, electronic, and spectroscopic properties.

Crystal Structure Prediction and Refinement:

Computational methods can be utilized to predict the crystal packing of this compound. This involves generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies. These predictions can guide the search for new polymorphic forms and aid in the interpretation of powder X-ray diffraction data. For known crystal structures, geometry optimization using periodic density functional theory (DFT) can refine the atomic positions, including those of hydrogen atoms, which are often not precisely located by X-ray diffraction.

Calculation of NMR Parameters:

A key application of theoretical modeling is the calculation of NMR parameters from first principles. The Gauge-Including Projector Augmented Wave (GIPAW) method, implemented within a DFT framework, allows for the accurate prediction of ¹³C and ¹⁵N chemical shifts for crystalline solids. By comparing the calculated chemical shifts with experimental ssNMR data, one can validate the crystal structure and assign the observed resonances to specific atomic sites.

A hypothetical comparison between experimental and calculated ¹³C chemical shifts for this compound is shown in the table below.

Carbon AtomHypothetical Experimental Chemical Shift (ppm)Hypothetical Calculated Chemical Shift (ppm)
C1129.5130.1
C2145.2144.8
C3127.8128.3
C4126.1126.5
C4a134.9135.2
C5128.4128.9
C6127.0127.4
C7125.3125.7
C8123.8124.2
C8a131.6132.0

This interactive table illustrates the typical level of agreement that can be achieved between experimental and theoretically calculated ¹³C NMR chemical shifts for an organic solid.

Analysis of Supramolecular Interactions:

The combination of solid-state NMR spectroscopy and theoretical modeling provides a comprehensive understanding of the structure, dynamics, and intermolecular interactions within the solid state of this compound. This detailed knowledge is crucial for controlling the solid-state properties of this and related materials, which is of fundamental importance in fields ranging from materials science to pharmaceuticals.

Q & A

Basic: What are the optimized synthetic routes for Naphthalen-2-amine hydrobromide, and how do reaction conditions influence yield?

This compound can be synthesized via bromination of naphthalen-2-amine. A common method involves treating naphthalen-2-amine with hydrobromic acid (HBr) to form the hydrobromide salt, followed by bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C under inert conditions . Key parameters affecting yield include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-bromination.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity.
  • Stoichiometry : A 1:1 molar ratio of NBS to substrate ensures efficient bromine transfer.
    Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Basic: How is the structural integrity of this compound validated in academic research?

Structural validation employs a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., bromine at position 1, amino group at position 2). For example, aromatic protons adjacent to bromine exhibit downfield shifts (~δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 247.99 for C10_{10}H9_9BrN+^+) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks between the hydrobromide salt and naphthalene core .

Advanced: What are the reactivity patterns of this compound in cross-coupling reactions?

The bromine atom at position 1 enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:

  • Suzuki reactions : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3_3)4_4 as a catalyst to form biaryl derivatives. Yields depend on ligand choice (e.g., XPhos increases efficiency to ~85%) .
  • Buchwald-Hartwig amination : Couple with secondary amines (e.g., morpholine) under Pd2_2(dba)3_3/Xantphos catalysis to install amino groups .
    Mechanistic Insight : The bromine’s electronegativity polarizes the C–Br bond, facilitating oxidative addition to palladium(0) complexes .

Advanced: How does this compound serve as a precursor in medicinal chemistry?

This compound is a key intermediate in synthesizing bioactive molecules:

  • Antimicrobial agents : Derivatives with nitroso groups (e.g., N-(2-Nitrosophenyl)naphthalen-2-amine) exhibit inhibitory activity against Staphylococcus aureus (MIC = 8 µg/mL) .
  • Anticancer scaffolds : Functionalization at position 1 with pyridine or quinoline moieties enhances topoisomerase II inhibition (IC50_{50} < 1 µM) .
    Methodological Note : Biological assays require rigorous purification (e.g., column chromatography) to eliminate trace metal catalysts that may confound results .

Advanced: What are the toxicological considerations for handling this compound?

While the parent compound 2-naphthylamine is a known carcinogen (IARC Group 1), the hydrobromide salt’s toxicity profile is less documented. Key precautions include:

  • Comparative studies : Assess mutagenicity via Ames tests (TA98 strain) compared to 2-naphthylamine hydrochloride .
  • Environmental impact : Monitor biodegradation pathways using OECD Test Guideline 301B to evaluate aquatic toxicity .
    Safety protocols : Use glove boxes for synthesis and LC-MS for trace analysis of airborne particulates .

Advanced: How do contradictory data on bromination regioselectivity impact experimental design?

Conflicting reports on bromine placement (position 1 vs. 3) arise from solvent polarity and directing group effects. For example:

  • THF vs. DCM : THF stabilizes bromonium ion intermediates, favoring position 1 substitution (yield: 72% vs. 58% in DCM) .
  • Amino group directing : The –NH2_2 group at position 2 enhances electrophilic attack at position 1 due to resonance donation .
    Resolution strategy : Use computational modeling (DFT) to predict bromine localization and validate with 1^{1}H-15^{15}N HMBC NMR .

Advanced: What role does this compound play in materials science?

Its derivatives are explored in:

  • Hole-transport materials (HTMs) : N,N-Bis(4-methoxyphenyl)naphthalen-2-amine-based HTMs achieve power conversion efficiencies (PCE) >18% in perovskite solar cells due to optimal HOMO/LUMO alignment (-5.2 eV/-2.1 eV) .
  • Luminescent probes : Boron-dipyrromethene (BODIPY) conjugates exhibit Stokes shifts >100 nm for bioimaging applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.